molecular formula C17H12F3NO2S B3622634 N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B3622634
M. Wt: 351.3 g/mol
InChI Key: WZUNUHCLMPWOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonamide moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and developed into a drug candidate .

Biochemical Analysis

Biochemical Properties

The role of N-[4-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide in biochemical reactions is quite significant. It has been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often characterized by changes in the local dielectric and magnetic shielding environment . The compound’s trifluoromethyl tags have been found to exhibit a great range of partial charges as a function of polarity .

Molecular Mechanism

The mechanism of action of N-[4-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide at the molecular level is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-[4-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This property makes it a candidate for the development of new drugs targeting specific enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers, dyes, and other functional materials .

Comparison with Similar Compounds

  • N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • N-[4-(trifluoromethyl)phenyl]methanesulfonamide
  • N-[4-(trifluoromethyl)phenyl]ethanesulfonamide

Comparison: N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is unique due to the presence of the naphthalene moiety, which provides additional aromaticity and rigidity compared to its simpler analogs. This structural feature can influence its reactivity and binding properties, making it distinct from other sulfonamides with similar functional groups .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)14-6-8-15(9-7-14)21-24(22,23)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNUHCLMPWOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.